molecular formula C10H8O2S B6602607 3-methyl-1-benzothiophene-6-carboxylic acid CAS No. 18781-38-9

3-methyl-1-benzothiophene-6-carboxylic acid

Cat. No.: B6602607
CAS No.: 18781-38-9
M. Wt: 192.24 g/mol
InChI Key: OTHSFGNRFDPRNY-UHFFFAOYSA-N
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Description

3-methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynylthiophenols followed by functionalization. For instance, the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates, can yield substituted benzothiophenes .

Another method involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes, including esters of 3-carboxylic acids, are synthesized using a CuBr/1,10-Phen-catalyzed reaction . Additionally, a two-step method for the synthesis of benzothiophene-3-carboxylic acid esters from available intermediates has been proposed, involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

3-methyl-1-benzothiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-benzothiophene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-methyl-1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHSFGNRFDPRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-3-methylbenzo[b]thiophene (16.8 g) and methyl iodide (23.8 g) was added dropwise to a stirred mixture of dry ether (150 ml) and magnesium (11.06 g) at such a rate that gentle reflux was maintained. When the addition was complete, the mixture was heated under reflux with stirring for 30 minutes, then cooled and poured onto a mixture of crushed solid carbon dioxide and ether. When all the carbon dioxide had evaporated, 2N hydrochloric acid (100 ml) was added and the mixture was shaken. The ether layer was separated and the aqueous layer was extracted with ether. The ether solutions were combined, dried (Na2SO4) and evaporated to give a solid which was crystallized from ethyl acetate to give 3-methylbenzo[b]thiophene-6-carboxylic acid (7.71 g), m.p. 230°-232° C.
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Synthesis routes and methods II

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